molecular formula C7H6F3NOS B2795117 N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide CAS No. 1207005-38-6

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide

Cat. No.: B2795117
CAS No.: 1207005-38-6
M. Wt: 209.19
InChI Key: ZQRPUQOAFMWHNF-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a fluorinated organic compound that features a thiophene ring substituted with a trifluoroethyl group and a carboxamide group. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: N-(2,2,2-trifluoroethyl)thiophene-3-amine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its role in drug discovery and development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)isatin ketimine
  • 2-bromo-3,3,3-trifluoropropene derivatives
  • Trifluoromethyl-substituted thiophenes

Uniqueness

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide stands out due to its unique combination of a trifluoroethyl group and a thiophene ring, which imparts distinct physicochemical properties. The trifluoroethyl group enhances the compound’s metabolic stability and lipophilicity, while the thiophene ring contributes to its electronic properties and reactivity. This combination makes it a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-1-2-13-3-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRPUQOAFMWHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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